

A Comprehensive Technical Guide to 3,5-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloro-4-nitropyridine

Cat. No.: B1309438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

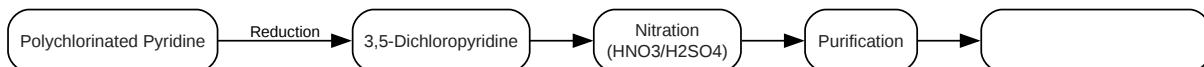
3,5-Dichloro-4-nitropyridine is a valuable heterocyclic compound widely utilized in organic synthesis. Its unique structural features, particularly the presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring, make it a versatile building block for the synthesis of a diverse range of more complex molecules. This guide provides an in-depth overview of its properties, synthesis, and key reactions, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

3,5-Dichloro-4-nitropyridine is a solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source
CAS Number	433294-98-5	[2]
Molecular Formula	C5H2Cl2N2O2	[2]
Molecular Weight	192.99 g/mol	[3]
Boiling Point (Predicted)	277.6 ± 35.0 °C	[3]
Density (Predicted)	1.629 ± 0.06 g/cm³	[3]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[2]

Synthesis of 3,5-Dichloro-4-nitropyridine


The synthesis of **3,5-dichloro-4-nitropyridine** is typically achieved through a multi-step process that begins with a polychlorinated pyridine. A foundational route involves the preparation of 3,5-dichloropyridine, which is then subjected to a regioselective nitration to introduce the nitro group at the 4-position.[\[4\]](#)

Experimental Protocol: General Synthesis

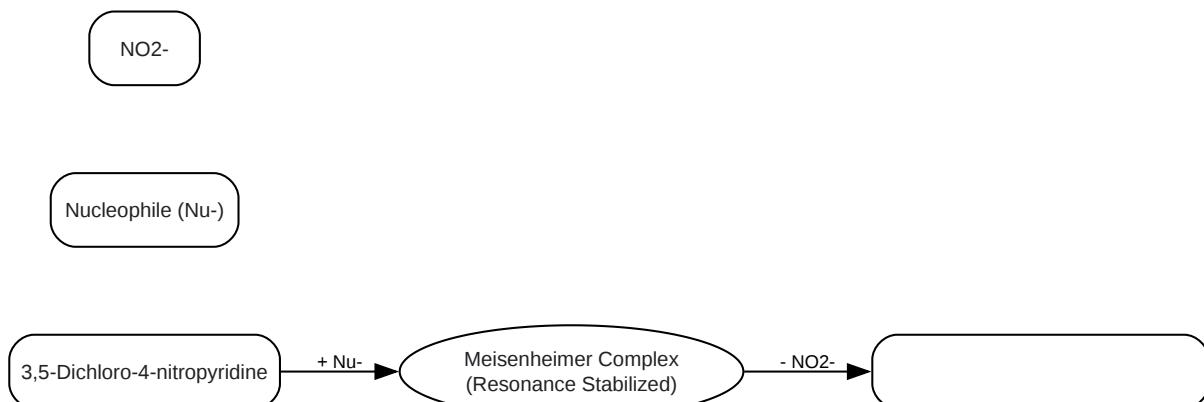
A common synthetic approach involves the nitration of 3,5-dichloropyridine. While specific industrial protocols can vary, a general laboratory-scale synthesis can be described as follows:

- Preparation of 3,5-dichloropyridine: This precursor can be synthesized from polychlorinated pyridines through reductive dechlorination. For example, 2,3,4,5,6-pentachloropyridine can be reduced using zinc metal in the presence of an acidic compound.
- Nitration of 3,5-dichloropyridine: 3,5-dichloropyridine is then treated with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the formation of the 4-nitro isomer. The strong electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen direct the incoming nitro group to the C-4 position.
- Work-up and Purification: Following the reaction, the mixture is carefully quenched with ice and neutralized. The crude product is then extracted with an organic solvent, and the solvent

is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield pure **3,5-dichloro-4-nitropyridine**.

[Click to download full resolution via product page](#)

General synthetic workflow for **3,5-Dichloro-4-nitropyridine**.


Key Reactions and Applications

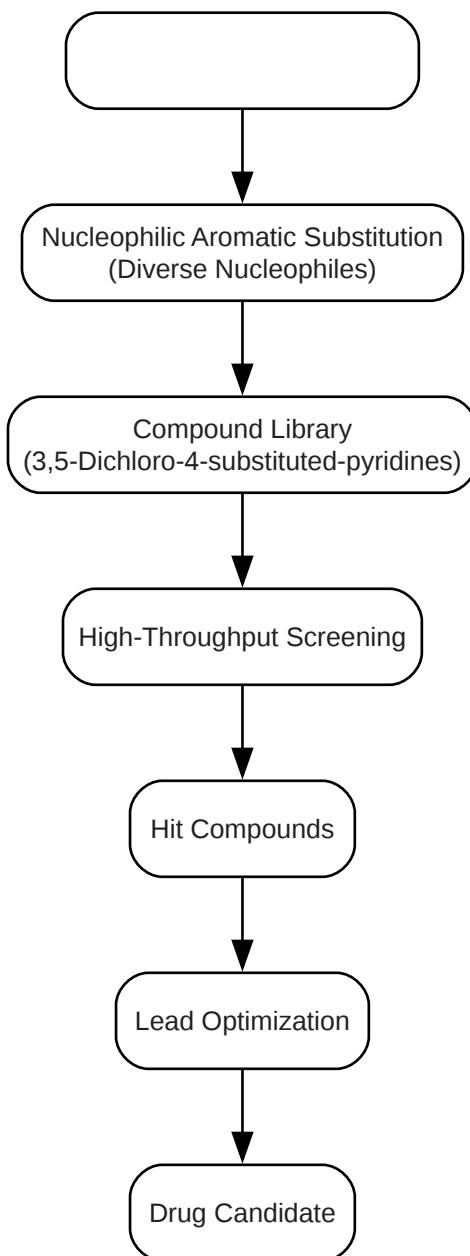
The chemical reactivity of **3,5-dichloro-4-nitropyridine** is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.^[4]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions of **3,5-dichloro-4-nitropyridine**, the nitro group at the 4-position is a powerful activating group and an excellent leaving group.^[4] This allows for the displacement of the nitro group by a wide variety of nucleophiles, while the two chlorine atoms typically remain on the ring, providing handles for further functionalization.^[4]

This reactivity is a cornerstone of its utility as a synthetic intermediate. A general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.^[5] Subsequent loss of the nitrite anion regenerates the aromatic ring, yielding the substituted product.

[Click to download full resolution via product page](#)


Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction to 4-Amino-3,5-dichloropyridine

A significant application of **3,5-dichloro-4-nitropyridine** is its use as a precursor for 4-amino-3,5-dichloropyridine.^[4] The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. 4-Amino-3,5-dichloropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.^[4]

Role in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of FDA-approved drugs.^[6] **3,5-Dichloro-4-nitropyridine** serves as a versatile starting material for the generation of compound libraries for drug discovery. By employing a variety of nucleophiles in SNAr reactions, a diverse range of substituents can be introduced at the 4-position. The resulting 3,5-dichloro-4-substituted pyridines can then be further modified at the chlorine positions, leading to a vast chemical space for biological screening.

[Click to download full resolution via product page](#)

Role as a building block in drug discovery.

Safety Information

3,5-Dichloro-4-nitropyridine should be handled with care in a laboratory setting. The following is a summary of its hazard information:

Hazard Information	Description
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

This information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

3,5-Dichloro-4-nitropyridine is a highly functionalized pyridine derivative with significant utility in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, makes it an important precursor for the synthesis of a wide array of compounds, especially in the fields of pharmaceutical and agrochemical research. A thorough understanding of its properties and chemical behavior is essential for its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-DICHLORO-4-NITROPYRIDINE | 433294-98-5 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3,5-DICHLORO-4-NITROPYRIDINE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 3,5-Dichloro-4-nitropyridine | 433294-98-5 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-Dichloro-4-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309438#3-5-dichloro-4-nitropyridine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com